molecular formula C7H7BrFN3 B13679536 1-(2-Bromo-5-fluorophenyl)guanidine

1-(2-Bromo-5-fluorophenyl)guanidine

Cat. No.: B13679536
M. Wt: 232.05 g/mol
InChI Key: YCAYIQBFVZRPNC-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 1-(2-Bromo-5-fluorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-5-fluoroaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another approach includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to yield N-phthaloylguanidines, which can then be deprotected to obtain the target compound .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Bromo-5-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

1-(2-Bromo-5-fluorophenyl)guanidine can be compared with other guanidine derivatives, such as:

Properties

Molecular Formula

C7H7BrFN3

Molecular Weight

232.05 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)guanidine

InChI

InChI=1S/C7H7BrFN3/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

YCAYIQBFVZRPNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C(N)N)Br

Origin of Product

United States

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